5-(2-羟乙基氨基)-2-甲氧基苯胺硫酸盐

描述

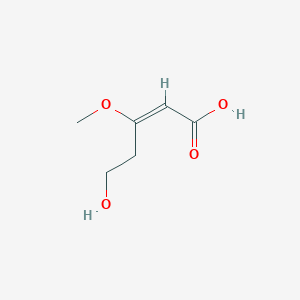

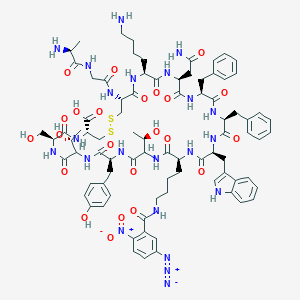

2-Amino-4-hydroxyethylaminoanisole sulfate, also known as 2-Amino-4-hydroxyethylaminoanisole sulfate, is a useful research compound. Its molecular formula is C9H16N2O6S and its molecular weight is 280.30 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Amino-4-hydroxyethylaminoanisole sulfate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Phenylenediamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 2-Amino-4-hydroxyethylaminoanisole sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-hydroxyethylaminoanisole sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

染发剂成分

该化合物通常用作氧化性染发剂的成分 . 它充当“偶联剂”,并与“前体”发生反应。 在典型的配方中,前体(如对苯二胺)通过氧化剂(如过氧化氢)被活化 .

化妆品安全性

化妆品成分审查(CIR)专家小组已评估了2-氨基-4-羟乙基氨基茴香醚和2-氨基-4-羟乙基氨基茴香醚硫酸盐的安全性 . CIR专家小组评估了科学数据,并得出结论,这些成分作为染发剂成分使用是安全的 .

科学研究

5-((2-羟乙基)氨基)-2-甲氧基苯胺硫酸盐的应用扩展到许多科学研究领域 . 作为试剂,它在各种化合物的合成中起着至关重要的作用 .

合成中的催化剂

此外,它还充当杂环化合物合成的催化剂,有助于形成这些重要的化学结构 .

稳定性研究

作用机制

In permanent hair dye products, 2-Amino-4-hydroxyethylaminoanisole sulfate enters the hair where it reacts with other compounds to form the dye compound that colors the hair . The exact color obtained will depend on the other ingredients that are used in the hair dye preparation and the starting color of the hair .

生化分析

Biochemical Properties

5-(2-Hydroxyethylamino)-2-methoxylaniline sulfate plays a crucial role in biochemical reactions, particularly in the context of hair dye formulations. It interacts with various enzymes and proteins involved in oxidative reactions. The compound undergoes oxidation in the presence of hydrogen peroxide, leading to the formation of colored compounds that bind to the hair shaft. This interaction involves enzymes such as peroxidases, which facilitate the oxidation process .

Cellular Effects

The effects of 5-(2-Hydroxyethylamino)-2-methoxylaniline sulfate on cells are primarily observed in keratinocytes, the predominant cell type in the epidermis. The compound influences cell function by altering cell signaling pathways and gene expression related to pigmentation. It has been shown to affect the expression of genes involved in melanin synthesis, thereby impacting cellular metabolism and the overall pigmentation process .

Molecular Mechanism

At the molecular level, 5-(2-Hydroxyethylamino)-2-methoxylaniline sulfate exerts its effects through binding interactions with biomolecules. The compound acts as a substrate for peroxidase enzymes, leading to its oxidation and subsequent formation of colored intermediates. These intermediates can bind to keratin in the hair shaft, resulting in a permanent color change. Additionally, the compound may inhibit or activate specific enzymes involved in melanin synthesis, further influencing pigmentation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(2-Hydroxyethylamino)-2-methoxylaniline sulfate change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and heat. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of pigmentation and gene expression .

Dosage Effects in Animal Models

The effects of 5-(2-Hydroxyethylamino)-2-methoxylaniline sulfate vary with different dosages in animal models. At low doses, the compound effectively induces pigmentation without significant adverse effects. At higher doses, toxic effects such as skin irritation and allergic reactions have been observed. These threshold effects highlight the importance of dosage regulation in cosmetic formulations .

Metabolic Pathways

5-(2-Hydroxyethylamino)-2-methoxylaniline sulfate is involved in metabolic pathways related to oxidative reactions. The compound interacts with enzymes such as peroxidases and catalases, which facilitate its oxidation and subsequent formation of colored intermediates. These intermediates can further participate in metabolic flux, affecting the levels of various metabolites involved in pigmentation .

Transport and Distribution

Within cells and tissues, 5-(2-Hydroxyethylamino)-2-methoxylaniline sulfate is transported and distributed through interactions with specific transporters and binding proteins. The compound can accumulate in the hair shaft, where it exerts its coloring effects. Additionally, its distribution within the epidermis can influence the overall pigmentation process .

Subcellular Localization

The subcellular localization of 5-(2-Hydroxyethylamino)-2-methoxylaniline sulfate is primarily within the keratinocytes of the epidermis. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for its activity and function in pigmentation processes .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Amino-4-hydroxyethylaminoanisole sulfate involves the reaction of 2-methoxy-5-nitroaniline with ethylene diamine followed by reduction and sulfation.", "Starting Materials": [ "2-methoxy-5-nitroaniline", "ethylene diamine", "sodium borohydride", "sulfuric acid", "water" ], "Reaction": [ "Step 1: 2-methoxy-5-nitroaniline is reacted with ethylene diamine in ethanol at reflux temperature to form 2-amino-4-methoxy-5-nitroaniline.", "Step 2: 2-amino-4-methoxy-5-nitroaniline is reduced with sodium borohydride in ethanol to form 2-amino-4-methoxyaniline.", "Step 3: 2-amino-4-methoxyaniline is reacted with sulfuric acid and water to form 2-amino-4-hydroxyaniline sulfate.", "Step 4: 2-amino-4-hydroxyaniline sulfate is reacted with ethylene diamine in ethanol to form 2-amino-4-hydroxyethylaminoanisole sulfate." ] } | |

CAS 编号 |

83763-48-8 |

分子式 |

C9H16N2O6S |

分子量 |

280.30 g/mol |

IUPAC 名称 |

(3-azaniumyl-4-methoxyphenyl)-(2-hydroxyethyl)azanium;sulfate |

InChI |

InChI=1S/C9H14N2O2.H2O4S/c1-13-9-3-2-7(6-8(9)10)11-4-5-12;1-5(2,3)4/h2-3,6,11-12H,4-5,10H2,1H3;(H2,1,2,3,4) |

InChI 键 |

GWHLYFOWAINYAH-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)NCCO)N.OS(=O)(=O)O |

规范 SMILES |

COC1=C(C=C(C=C1)[NH2+]CCO)[NH3+].[O-]S(=O)(=O)[O-] |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

同义词 |

2-amino-4-hydroxyethylaminoanisole 2-amino-4-hydroxyethylaminoanisole sulfate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of 2-Amino-4-hydroxyethylaminoanisole sulfate and what safety concerns have been raised?

A: 2-Amino-4-hydroxyethylaminoanisole sulfate is primarily used as a coupling agent in oxidative hair dyes. [, ] While generally considered safe for this purpose, it has been identified as a potential allergen that can cause contact dermatitis in some individuals. [] Additionally, there are concerns regarding its potential to form N-nitroso compounds, which are known carcinogens, under certain conditions. []

Q2: What makes 2-Amino-4-hydroxyethylaminoanisole sulfate a suitable coupling agent in hair dyes?

A2: Although the provided abstracts do not delve into the specific chemical mechanisms of how 2-Amino-4-hydroxyethylaminoanisole sulfate functions as a coupling agent, its structure suggests it can participate in oxidation and coupling reactions typical of permanent hair dyes. These reactions involve the interaction of this compound with other dye intermediates in the presence of an oxidizing agent to create larger, colored molecules that bind to hair proteins.

Q3: Are there any regulatory efforts focusing on 2-Amino-4-hydroxyethylaminoanisole sulfate?

A: Yes, the safety of 2-Amino-4-hydroxyethylaminoanisole sulfate is being reviewed by regulatory bodies. One abstract mentions COLIPA (now Cosmetics Europe), a European trade association representing the cosmetics industry. [] Their involvement suggests an ongoing assessment of this compound's safety profile and its use in cosmetic products within a regulatory framework.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B152535.png)

![3-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B152541.png)

![3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B152545.png)

![3-bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B152548.png)